2-(1-Boc-3-piperidinylidene)acetonitrile
Description
2-(1-Boc-3-piperidinylidene)acetonitrile is a heterocyclic compound featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetonitrile substituent at the 3-position via a double bond. The Boc group enhances stability during synthesis and modulates reactivity, making the compound valuable in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
tert-butyl (3Z)-3-(cyanomethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXSVYUUCIRRS-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=CC#N)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC/C(=C/C#N)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-piperidinylidene)acetonitrile typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetonitrile. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-3-piperidinylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(1-Boc-3-piperidinylidene)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(1-Boc-3-piperidinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
2-(1-Benzylpiperidin-4-ylidene)acetonitrile
- Molecular Formula : C₁₄H₁₆N₂
- Key Features : Benzyl group at the piperidine nitrogen and acetonitrile at the 4-position.
- Structural Impact : The benzyl group increases lipophilicity compared to Boc, influencing solubility and metabolic stability. The double bond position (4 vs. 3) alters conjugation and electronic distribution .
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile
- Molecular Formula : C₁₃H₁₄N₂
- Key Features : Pyrrolidine (5-membered ring) instead of piperidine, with a benzyl group.
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile
- Molecular Formula : C₁₀H₉N₃OS
- Key Features : Triazole ring with a methoxyphenyl group and thioacetonitrile substituent.
- Structural Impact : The triazole ring introduces hydrogen-bonding capability, while the nitrile group enhances electrophilicity .
Physicochemical Properties
Biological Activity
2-(1-Boc-3-piperidinylidene)acetonitrile, also known as tert-butyl (3E)-3-(cyanomethylene)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H18N2O2. This compound has garnered interest in various fields of research due to its potential biological activity and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- CAS Number : 1159982-27-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, leading to various physiological effects. Its mechanism involves:
- Binding to active sites on enzymes or receptors.
- Altering the conformation and function of these biomolecules.
- Influencing signaling pathways related to cellular processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis, although detailed studies are still required to confirm these effects.
- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Research Findings and Case Studies
A variety of studies have explored the biological effects of this compound:
Table 1: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth in vitro; specific strains affected remain under investigation. | |
| Anticancer Activity | Induced apoptosis in cancer cell lines; further studies needed for mechanism elucidation. | |
| Neuroprotective Effects | Potential modulation of neurotransmitter release; requires more extensive testing. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 2-(1-Boc-3-piperidinylidene)acetaldehyde | Similar piperidine structure; aldehyde group | Moderate antimicrobial activity |
| 2-(1-Boc-3-piperidinylidene)acetone | Ketone functional group; similar reactivity | Limited anticancer effects observed |
| 2-(1-Boc-3-piperidinylidene)acetic acid | Carboxylic acid group; increased solubility | Enhanced neuroprotective effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
